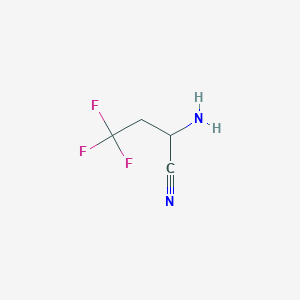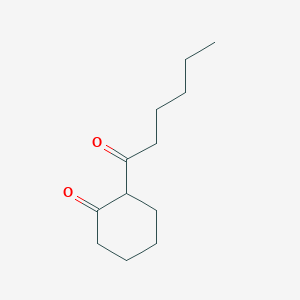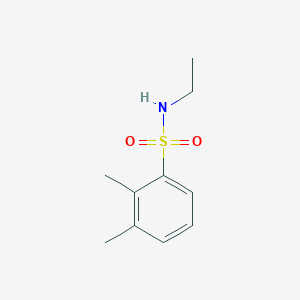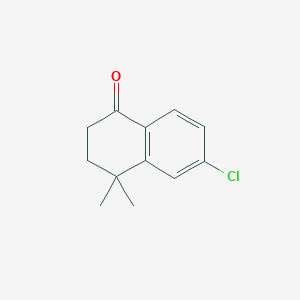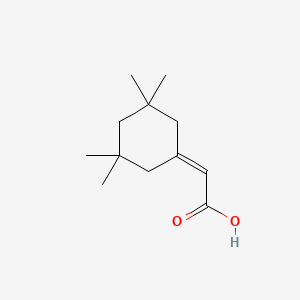
2-(3,3,5,5-Tetramethylcyclohexylidene)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3,5,5-Tetramethylcyclohexylidene)acetic acid is an organic compound characterized by a cyclohexylidene ring substituted with four methyl groups and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,5,5-Tetramethylcyclohexylidene)acetic acid typically involves the reaction of 3,3,5,5-tetramethylcyclohexanone with a suitable acetic acid derivative under acidic or basic conditions. One common method includes the use of acetic anhydride in the presence of a catalyst such as sulfuric acid to facilitate the formation of the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,3,5,5-Tetramethylcyclohexylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(3,3,5,5-Tetramethylcyclohexylidene)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3,3,5,5-Tetramethylcyclohexylidene)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,5,5-Trimethylcyclohexylidene)acetic acid: Similar in structure but with one less methyl group.
Cyclohexylideneacetic acid: Lacks the methyl substitutions on the cyclohexylidene ring.
Phenylacetic acid: Contains a phenyl group instead of a cyclohexylidene ring.
Uniqueness
2-(3,3,5,5-Tetramethylcyclohexylidene)acetic acid is unique due to its highly substituted cyclohexylidene ring, which imparts distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C12H20O2 |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
2-(3,3,5,5-tetramethylcyclohexylidene)acetic acid |
InChI |
InChI=1S/C12H20O2/c1-11(2)6-9(5-10(13)14)7-12(3,4)8-11/h5H,6-8H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
KAQKTCCHNKMJDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=CC(=O)O)CC(C1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13304846.png)
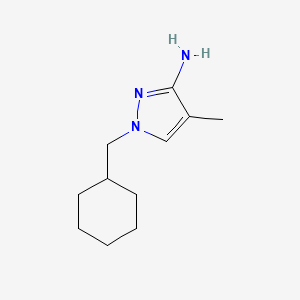

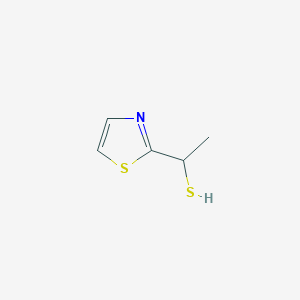
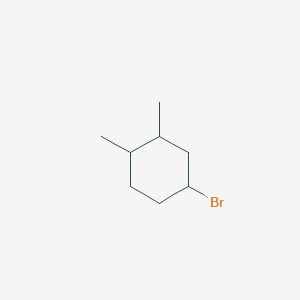
![4-Methyl-2-[(pyridin-4-ylmethyl)amino]pentan-1-ol](/img/structure/B13304872.png)
amine](/img/structure/B13304875.png)


